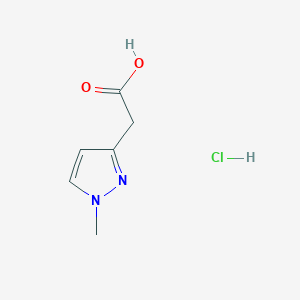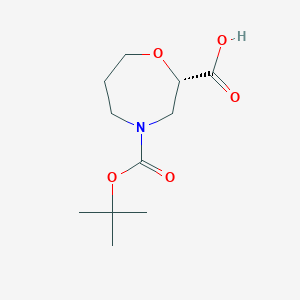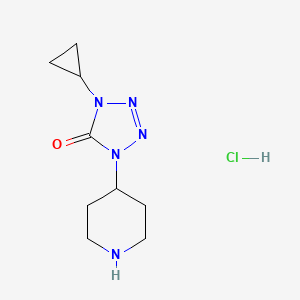![molecular formula C8H7ClN2 B1469623 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1256803-09-4](/img/structure/B1469623.png)
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine
Übersicht
Beschreibung
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the molecular formula C8H7ClN2. It is a derivative of pyrrolo[2,3-b]pyridine, which is a heterocyclic compound that is an important structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo pyridine scaffold .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine consists of a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a methyl group at the 3-position .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine is a versatile building block in the synthesis of various heterocyclic compounds. For instance, Abdel-Mohsen et al. (2008) and Abdel-Mohsen et al. (2009) describe its use in synthesizing pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines, some of which have shown antibacterial properties (Abdel-Mohsen et al., 2008) (Abdel-Mohsen et al., 2009).
Pharmaceutical Applications
In the field of pharmaceuticals, 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine derivatives have been explored for potential medicinal benefits. For example, Kumar and Mashelker (2006) synthesized derivatives expected to have antihypertensive activity (Kumar & Mashelker, 2006). Additionally, Wang et al. (2006) described a practical synthesis of a pharmaceutical intermediate using a derivative of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine (Wang et al., 2006).
Material Science Applications
In material science, Zedan et al. (2020) investigated the structural, optical, and junction characteristics of pyridine derivatives related to 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, demonstrating their utility in developing photosensors and other optical devices (Zedan et al., 2020).
Synthesis Methodology Improvement
Research by Alekseyev et al. (2017) provided an effective method for synthesizing previously unknown heterocyclic structures containing the 5-chloro-1H-pyrrolo[2,3-b]pyridine system, demonstrating the ongoing development of synthesis methodologies for such compounds (Alekseyev et al., 2017).
Radiochemical Applications
Brown et al. (2001) explored the use of a 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine derivative for studying nicotinic acetylcholine receptors by positron emission tomography, highlighting its potential in radiochemical applications (Brown et al., 2001).
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBWBKPMVCCGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857314 | |
| Record name | 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
1256803-09-4 | |
| Record name | 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)

![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)

![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)
![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)
![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)
![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)

![Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1469563.png)